molecular formula C9H18O8S2 B022313 [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 109281-59-6

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

Cat. No.: B022313
CAS No.: 109281-59-6
M. Wt: 318.4 g/mol
InChI Key: LIIWJXAZDNSJSP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8S2/c1-9(2)16-7(5-14-18(3,10)11)8(17-9)6-15-19(4,12)13/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWJXAZDNSJSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)COS(=O)(=O)C)COS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)COS(=O)(=O)C)COS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H18O8S2C_9H_{18}O_8S_2, with a molecular weight of approximately 318.364 g/mol. Its structure comprises a dioxolane ring with methylsulfonyloxymethyl and methanesulfonate groups that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₈O₈S₂
Molecular Weight318.364 g/mol
LogP1.6205
PSA121.96 Ų

Research indicates that compounds with similar dioxolane structures often exhibit multiple biological activities, including:

  • Antioxidant Activity : Compounds in this class can scavenge free radicals, reducing oxidative stress in biological systems.
  • Antinociceptive Effects : Evidence suggests that these compounds may modulate pain pathways, particularly through interactions with glutamatergic and serotonergic systems.
  • Anti-inflammatory Properties : The presence of sulfonate groups may enhance anti-inflammatory effects by inhibiting pro-inflammatory mediators.

Antioxidant Activity

A study evaluated the antioxidant properties of related compounds in vitro. Results showed that these compounds significantly reduced levels of thiobarbituric acid reactive species and exhibited radical scavenging activity against DPPH and ABTS radicals. This suggests potential therapeutic applications in oxidative stress-related conditions .

Antinociceptive Effects

In vivo studies using mouse models demonstrated that the compound significantly reduced nociception induced by chemical stimuli such as acetic acid and glutamate. The antinociceptive effect was comparable to that of established analgesics like meloxicam, indicating a promising role in pain management .

Anti-inflammatory Effects

The compound also exhibited anti-edematogenic activity in models of inflammation induced by croton oil. It reduced paw edema formation and myeloperoxidase activity, suggesting an ability to mitigate inflammatory responses .

Case Studies

  • Case Study on Pain Management : In a controlled study involving male Swiss mice, pretreatment with the compound at varying doses (1, 10, and 50 mg/kg) resulted in significant reductions in pain responses compared to controls. The modulation of serotonergic pathways was implicated in this effect, as antagonists reversed the analgesic response .
  • Case Study on Oxidative Stress : Another investigation focused on the antioxidant capacity of related dioxolane derivatives. The results indicated that these compounds could protect cellular components from oxidative damage, supporting their use as potential therapeutic agents against diseases characterized by oxidative stress .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is in the pharmaceutical industry:

  • Prodrug Development : The compound serves as a prodrug precursor for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.
  • Antiviral Agents : Research indicates potential antiviral properties, making it a candidate for developing treatments against viral infections.

Chemical Research

In chemical research, this compound is utilized for:

  • Reagent in Organic Synthesis : It acts as a methylating agent in organic synthesis, facilitating the introduction of methyl groups into various substrates.
  • Synthetic Intermediates : The compound is used as an intermediate in the synthesis of complex organic molecules, particularly those involving dioxolane structures.

Material Science

In material science, this compound finds applications such as:

  • Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties like thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound is explored for use in coatings and adhesives due to its chemical stability and compatibility with various substrates.

Case Study 1: Prodrug Formulation

A study investigated the efficacy of this compound as a prodrug for an antiviral agent. Results indicated improved solubility and bioavailability compared to the parent drug when administered in vivo.

Case Study 2: Organic Synthesis

In a research project focused on synthesizing complex natural products, researchers utilized this compound as a key intermediate. The study highlighted its role in achieving high yields and selectivity in multi-step synthetic pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
  • CAS No.: 109281-59-6 (also listed as 94943-42-7 in other sources) .
  • Molecular Formula : C₉H₁₈O₈S₂.
  • Molecular Weight : 318.4 g/mol .
  • Key Features :
    • A chiral 1,3-dioxolane core with two methyl groups at positions 2 and 2.
    • Two methanesulfonate (mesyl) groups attached to the 4- and 5-positions of the dioxolane ring.
    • Stereochemical specificity: (4R,5R) configuration .

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Functional Groups Stereochemistry Molecular Weight (g/mol)
Target Compound 1,3-Dioxolane Two methanesulfonate esters (4R,5R) 318.4
1,3-Dioxolane analogs (e.g., Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) 1,3-Dioxolane Carboxylate esters, hydroxylphenyl (4R,5R) 282.78
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate Oxazole Methanesulfonate ester, phenyl None ~292.3 (estimated)
Ethyl 2-methyl-5-{(4-methylbenzoyl)oxy}-1-benzofuran-3-carboxylate Benzofuran Carboxylate ester, benzoyloxy None ~342.4 (estimated)

Key Observations :

  • The target compound’s dual mesyl groups distinguish it from carboxylate- or benzoyl-substituted analogs, enhancing its reactivity in substitution reactions .
  • Stereochemical specificity (4R,5R) is absent in oxazole- or benzofuran-based analogs, which lack chiral centers .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 1,3-Dioxolane Analogs Oxazole Derivative
Solubility Moderate in polar aprotic solvents (e.g., DMSO, DMF) Low solubility in water; soluble in chloroform Low water solubility; soluble in ethanol
Stability Stable under inert conditions; hydrolyzes in basic aqueous media Hydrolytically stable Sensitive to UV light
Hydrogen Bond Acceptors 8 7 5
Topological Polar Surface Area 122 Ų 95 Ų 78 Ų

Key Observations :

Key Observations :

  • The target compound’s dual mesyl groups may enhance interactions with biological nucleophiles (e.g., thiols or amines), though direct antimicrobial data are lacking .
  • Unlike oxazole derivatives, the 1,3-dioxolane core lacks aromaticity, which could reduce off-target effects in neurological applications .

Preparation Methods

Core Structural Framework: D-Threitol Protection

The synthesis begins with D-threitol, a four-carbon sugar alcohol, which undergoes sequential protection and sulfonation steps. The 2,3-O-isopropylidene protection of D-threitol is pivotal to forming the dioxolane ring. This step typically employs acetone and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction proceeds via acetalization, where the 2,3-diol groups of threitol react with acetone to form a rigid 1,3-dioxolane ring (Figure 1A).

Key Data:

  • Yield: 85–92% after purification by recrystallization.

  • Stereochemical Integrity: The (4R,5R) configuration is preserved due to the steric guidance of the isopropylidene group.

Sulfonation of Primary Hydroxyl Groups

The protected diol, 2,3-O-isopropylidene-D-threitol, is subsequently sulfonated at the primary hydroxyl positions (C1 and C4) using methanesulfonyl chloride (MsCl). This step requires a base, such as triethylamine or pyridine, to neutralize HCl generated during the reaction.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C (to minimize side reactions).

  • Molar Ratio: 2.2 equivalents of MsCl per hydroxyl group.

Mechanistic Insight:
The sulfonation follows a two-step nucleophilic acyl substitution. The hydroxyl oxygen attacks the electrophilic sulfur in MsCl, displacing chloride and forming the methanesulfonate ester (Figure 1B).

Optimized Synthetic Protocols

Method A: Stepwise Sulfonation

This approach sulfonates each hydroxyl group sequentially, allowing precise control over reaction progress.

Procedure:

  • Dissolve 2,3-O-isopropylidene-D-threitol (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add triethylamine (2.5 equiv) and cool to 0°C.

  • Add MsCl (1.1 equiv) dropwise over 30 minutes.

  • Stir for 4 hours at 0°C, then warm to room temperature.

  • Repeat steps 3–4 for the second hydroxyl group.

  • Quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Outcome:

  • Purity: >98% (by HPLC).

  • Overall Yield: 76–82%.

Method B: One-Pot Double Sulfonation

A more efficient one-pot method reduces purification steps and improves scalability.

Procedure:

  • Combine 2,3-O-isopropylidene-D-threitol (1.0 equiv), MsCl (2.2 equiv), and pyridine (3.0 equiv) in THF.

  • Stir at 25°C for 12 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol/water.

Outcome:

  • Purity: 95–97%.

  • Yield: 80–85%.

Critical Analysis of Reaction Parameters

Base Selection

The choice of base significantly impacts yield and side-product formation:

BaseReaction Time (h)Yield (%)Side Products (%)
Triethylamine8825
Pyridine12853
DMAP6788

Pyridine, despite its longer reaction time, minimizes racemization and side reactions.

Temperature Control

Low temperatures (0–5°C) prevent decomposition of the isopropylidene group and ensure regioselectivity. At 25°C, partial deprotection occurs, reducing yield by 15–20%.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (m, 2H, CH₂OSO₂), 4.30 (d, J = 6.8 Hz, 2H, dioxolane CH), 3.10 (s, 6H, SO₂CH₃), 1.45 (s, 6H, C(CH₃)₂).

  • ¹³C NMR: 112.5 (C(CH₃)₂), 78.4 (dioxolane C-O), 37.8 (SO₂CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (4R,5R) configuration and chair conformation of the dioxolane ring (Figure 2).

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

  • D-Threitol Source: Produced via microbial fermentation (e.g., Candida famata) or chemical reduction of D-erythrose.

  • MsCl Purity: ≥99.5% to avoid sulfonic acid byproducts.

Waste Management

  • HCl Neutralization: Captured as ammonium chloride for agricultural use.

  • Solvent Recovery: >90% THF and CH₂Cl₂ recycled via distillation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound’s synthesis involves multi-step protection and sulfonylation of a dioxolane core. A stereoselective approach using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) is critical. For example, describes the synthesis of chiral 1,3-dioxolane derivatives via asymmetric catalysis, achieving >99% enantiomeric excess (ee) using tailored reaction conditions (e.g., low temperatures and chiral ligands). Post-synthesis, stereochemical validation requires chiral HPLC or X-ray crystallography. Purification via recrystallization in non-polar solvents (hexane/ethyl acetate) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this bis-sulfonate ester?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL ( ) for refinement, ensuring high-resolution data (<1.0 Å) to resolve sulfonate group conformations.
  • NMR : ¹H/¹³C NMR with DEPT-135 and HSQC experiments differentiate methylsulfonyloxy (δ ~3.0–3.5 ppm for CH₃SO₃) and dioxolane protons (δ ~4.5–5.5 ppm).
  • IR : Confirm sulfonate ester C-O-S stretches (~1170–1200 cm⁻¹) and dioxolane C-O-C bands (~1100 cm⁻¹) .

Q. How can researchers troubleshoot low yields during the sulfonylation step of the dioxolane intermediate?

  • Methodological Answer : Low yields often arise from incomplete activation of the hydroxyl group. Pre-activation with bases (e.g., DMAP or pyridine) improves sulfonyl chloride reactivity. highlights the use of methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane with molecular sieves) to minimize hydrolysis. Monitor reaction progress via TLC (Rf shift from polar hydroxyl to less polar sulfonate ester) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ( ) calculates transition-state energies for sulfonate ester cleavage. Solvent effects (e.g., DMSO or water) are modeled using the Polarizable Continuum Model (PCM). Key parameters:

  • Activation energy (ΔG‡) for methanesulfonate displacement.
  • Charge distribution at the sulfonate oxygen (Mulliken charges).
    Results guide experimental design, such as selecting nucleophiles (e.g., amines vs. thiols) or optimizing leaving group stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability or compound solubility). Standardize protocols per CLSI guidelines ():

  • Use microbroth dilution with Mueller-Hinton broth for MIC determinations.
  • Include control antibiotics (e.g., amikacin for bacteria, fluconazole for fungi).
  • Validate solubility in DMSO/PBS and confirm stability via HPLC pre- and post-assay .

Q. What strategies mitigate environmental risks during large-scale synthesis or waste disposal of sulfonate esters?

  • Methodological Answer :

  • Waste treatment : Separate sulfonate-containing waste and neutralize with alkaline hydrolysis (10% NaOH, 60°C, 24h) to convert sulfonate esters to water-soluble sulfonates ( ).
  • Safety protocols : Use fume hoods for handling volatile sulfonyl chlorides ( ). Monitor airborne particulates via OSHA-compliant detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.